N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is characterized by its unique structure, which combines an indeno-thiazole moiety with a furan carboxamide group.
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This protease plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with 3CL pro, inhibiting its activity . The compound binds to the active sites of the protease, preventing it from cleaving polyproteins that are necessary for viral replication . This interaction disrupts the life cycle of the virus, reducing its ability to infect host cells .
Biochemical Pathways
By inhibiting 3CL pro, this compound affects the biochemical pathway of viral replication . The downstream effects include a reduction in viral load and a decrease in the severity of infection .
Pharmacokinetics
The compound’s effectiveness against 3cl pro suggests that it has sufficient bioavailability to reach its target
Result of Action
The inhibition of 3CL pro by this compound results in a decrease in viral replication . This can lead to a reduction in the severity of SARS-CoV-2 infection, potentially aiding in the recovery of infected individuals .
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that this compound may interact with the 3-Chymotrypsin-like cysteine protease (3CL pro), an enzyme that plays a crucial role in viral replication .
Cellular Effects
Given its potential interaction with 3CL pro, it is plausible that this compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide is currently under study. Preliminary results suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule, potentially altering its properties and applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use as an antiviral agent, particularly against SARS-CoV-2
Industry: Its unique structure makes it useful in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide: This compound has a similar indeno-thiazole core but different substituents, which can alter its biological activity.
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Another related compound with potential anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWFHDRIJBIJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.